molecular formula C13H19N3S B183990 3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole CAS No. 139158-24-0

3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole

Cat. No. B183990
M. Wt: 249.38 g/mol
InChI Key: ANNIHKXRSJJMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole, commonly known as AdMT, is a sulfur-containing heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. AdMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism Of Action

The mechanism of action of AdMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of oxidative stress in target cells. AdMT has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, AdMT has been found to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

AdMT has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, AdMT has been found to exhibit antioxidant activity and to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. AdMT has also been found to exhibit anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AdMT in laboratory experiments is its high potency and selectivity. AdMT has been found to exhibit cytotoxic effects against cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. In addition, AdMT has been found to exhibit good stability and solubility in a range of solvents, making it easy to work with in the laboratory. However, one of the limitations of using AdMT in laboratory experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.

Future Directions

There are several potential future directions for research involving AdMT. One area of interest is the development of new cancer therapies based on AdMT. Further studies are needed to determine the optimal dose, duration, and mode of administration for AdMT in cancer treatment. In addition, there is potential for the development of new neuroprotective agents based on AdMT. Further studies are needed to determine the mechanisms of action of AdMT in neuroprotection and to optimize its pharmacokinetic properties. Finally, there is potential for the development of new anti-inflammatory agents based on AdMT. Further studies are needed to determine the optimal dose and duration of treatment for AdMT in inflammatory conditions.

Synthesis Methods

AdMT can be synthesized through a multi-step process involving the reaction of adamantane with thiosemicarbazide, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce high yields of AdMT with good purity.

Scientific Research Applications

AdMT has been studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. AdMT has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, AdMT has also been studied for its potential use as an antioxidant and as an inhibitor of certain enzymes involved in the progression of neurodegenerative diseases.

properties

CAS RN

139158-24-0

Product Name

3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

3-(1-adamantyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17)

InChI Key

ANNIHKXRSJJMHU-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3

SMILES

CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3

Other CAS RN

139158-24-0

Origin of Product

United States

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